molecular formula C10H5BrClF B15362399 8-Bromo-1-chloro-2-fluoronaphthalene

8-Bromo-1-chloro-2-fluoronaphthalene

Cat. No.: B15362399
M. Wt: 259.50 g/mol
InChI Key: OOEXJYLLEFODSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of bromo, chloro, and fluoro substituents on the naphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions of naphthalene or its derivatives. One common method is the sequential halogenation of naphthalene, where the compound is first brominated, followed by chlorination and fluorination steps. The reaction conditions for these halogenation processes often require the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the halogenation reactions. Safety measures are also critical due to the hazardous nature of the halogenating agents used.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of naphthalene-1,8-dicarboxylic acid or naphthalene-1,8-dione.

  • Reduction: Formation of partially hydrogenated derivatives like 8-bromo-1-chloro-2-fluorodecahydronaphthalene.

  • Substitution: Introduction of various functional groups leading to compounds such as 8-bromo-1-chloro-2-fluoroaniline or 8-bromo-1-chloro-2-fluorophenol.

Scientific Research Applications

8-Bromo-1-chloro-2-fluoronaphthalene has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.

  • Medicine: It may be utilized in the development of new drugs, particularly those targeting specific biological pathways.

  • Industry: Its unique properties make it suitable for use in the production of advanced materials, such as semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 8-Bromo-1-chloro-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular components, leading to fluorescence emission. In drug development, it may bind to molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Fluorescent Probes: Interaction with cellular components like nucleic acids or proteins.

  • Drug Development: Binding to enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • 2-Bromo-6-fluoronaphthalene

  • 1-Bromo-8-fluoronaphthalene

  • 1-Chloro-2-fluoronaphthalene

  • 1-Bromo-2-chloronaphthalene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C10H5BrClF

Molecular Weight

259.50 g/mol

IUPAC Name

8-bromo-1-chloro-2-fluoronaphthalene

InChI

InChI=1S/C10H5BrClF/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H

InChI Key

OOEXJYLLEFODSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.